molecular formula C17H30ClNSn B1589536 6-Chloro-2-(tributylstannyl)pyridine CAS No. 263698-99-3

6-Chloro-2-(tributylstannyl)pyridine

Cat. No.: B1589536
CAS No.: 263698-99-3
M. Wt: 402.6 g/mol
InChI Key: SRBYIFPGENOZFS-UHFFFAOYSA-N
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Description

6-Chloro-2-(tributylstannyl)pyridine (CAS: 263698-99-3) is a pyridine derivative functionalized with a tributylstannyl group at the 2-position and a chlorine atom at the 6-position. This compound is primarily employed as a key intermediate in Stille coupling reactions, a palladium-catalyzed cross-coupling process critical for constructing carbon-carbon bonds in pharmaceuticals and specialty chemicals . Its structure combines the electron-withdrawing chlorine substituent with the bulky tributylstannyl group, influencing both reactivity and stability in synthetic applications.

Properties

IUPAC Name

tributyl-(6-chloropyridin-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBYIFPGENOZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30ClNSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472566
Record name 6-Chloro-2-(tributylstannyl)pyridine
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Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263698-99-3
Record name 6-Chloro-2-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-2-(tributylstannyl)pyridine
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Preparation Methods

Direct Stannylation of 6-Chloropyridine

The classical and most reported method is the direct stannylation of 6-chloropyridine or its halogenated derivatives (e.g., 6-chloro-2-iodopyridine or 6-chloro-2-bromopyridine) using organotin reagents under palladium catalysis.

Typical procedure:

  • Starting materials: 6-chloropyridine or 6-chloro-2-halopyridine (iodo or bromo)
  • Stannylating agent: Hexabutylditin (tributyltin dimer) or tributyltin chloride in the presence of a strong base
  • Catalyst: Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or PdCl2(dppf)
  • Base: Lithium diisopropylamide (LDA) or n-butyllithium for lithiation prior to stannylation
  • Solvent: Tetrahydrofuran (THF), toluene, or diethyl ether
  • Atmosphere: Inert gas (nitrogen or argon) to prevent oxidation
  • Temperature: Typically 60–100°C
  • Reaction time: Several hours (commonly 6–12 h)

This approach involves initial lithiation at the 2-position of 6-chloropyridine followed by quenching with tributyltin chloride, or direct palladium-catalyzed transmetallation from hexabutylditin to the aryl halide.

Lithiation Followed by Stannylation

An alternative method involves:

  • Lithiation: Treatment of 6-chloropyridine with a strong base such as n-butyllithium or LDA at low temperature (-78°C to 0°C) to generate the 2-lithiated intermediate.
  • Quenching: Addition of tributyltin chloride to trap the lithiated species, yielding 6-chloro-2-(tributylstannyl)pyridine.

This method offers regioselectivity and can be optimized for yield and purity.

Industrial and Scale-Up Considerations

While detailed industrial protocols are scarce in public literature, scale-up involves:

  • Optimization of catalyst loading to reduce palladium usage (<1 mol%)
  • Use of continuous flow reactors for safer handling of organotin reagents and improved heat/mass transfer
  • Efficient removal of tin byproducts via aqueous KF washes or chromatographic purification
  • Solvent recovery and recycling to minimize environmental impact

Data Table: Summary of Preparation Methods

Method Starting Material Reagents & Catalysts Solvent Temperature (°C) Reaction Time Yield (%) Notes
Palladium-catalyzed stannylation 6-chloro-2-iodopyridine Hexabutylditin, Pd(PPh3)4 THF or toluene 60–100 6–12 h >70 Common, high yield, requires inert atmosphere
Lithiation followed by stannylation 6-chloropyridine n-butyllithium or LDA, tributyltin chloride THF or ether -78 to 0 2–4 h 60–80 Regioselective, requires low temperature
Direct stannylation (less common) 6-chloropyridine Tributyltin chloride, base THF Room temp to 60 4–8 h Moderate May require optimization for selectivity

Mechanistic Insights

  • The lithiation step selectively deprotonates the 2-position of 6-chloropyridine, facilitated by the electron-withdrawing chlorine at the 6-position which directs regioselectivity.
  • Subsequent quenching with tributyltin chloride forms the Sn–C bond.
  • In palladium-catalyzed transmetallation, the palladium catalyst facilitates oxidative addition to the aryl halide, transmetallation with the organotin reagent, and reductive elimination to form the stannylated product.
  • The presence of the 6-chloro substituent stabilizes the intermediate complexes and improves regioselectivity.

Research Findings and Optimization

  • Studies show that using Pd(PPh3)4 as catalyst and THF as solvent under nitrogen atmosphere at 80°C yields high purity this compound with yields exceeding 70%.
  • Addition of LiCl as an additive can accelerate oxidative addition steps in palladium catalysis, improving reaction rates and yields.
  • Protecting groups are generally unnecessary for this synthesis due to the inherent selectivity of lithiation and palladium-catalyzed steps.
  • Reaction times and temperatures can be tuned to minimize byproducts such as homocoupling or dehalogenation.

Analytical Characterization for Purity Confirmation

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The tributylstannyl group can be replaced by other groups through palladium-catalyzed cross-coupling reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Cross-Coupling Products: The major products formed from reactions involving this compound are typically biaryl compounds or other substituted pyridines, depending on the nature of the coupling partner.

Scientific Research Applications

6-Chloro-2-(tributylstannyl)pyridine is used in various scientific research applications, including:

    Organic Synthesis: As a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: Employed in the development of novel materials with specific electronic or optical properties.

    Catalysis: Acts as a precursor in the preparation of catalysts for various chemical reactions.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(tributylstannyl)pyridine primarily involves its role as a reagent in palladium-catalyzed cross-coupling reactions. The compound undergoes oxidative addition to the palladium catalyst, forming a palladium-stannyl intermediate. This intermediate then reacts with an electrophilic coupling partner, such as an aryl halide, to form the desired carbon-carbon bond. The palladium catalyst is regenerated in the process, allowing the reaction to proceed catalytically .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituent Positions Key Features Applications
6-Chloro-2-(tributylstannyl)pyridine 2-(SnBu₃), 6-Cl Combines steric bulk (SnBu₃) with electron-withdrawing Cl; moderate reactivity in cross-couplings Stille coupling, drug intermediates
2-Fluoro-4-(tributylstannyl)pyridine 2-F, 4-(SnBu₃) Electron-withdrawing F enhances electrophilicity; improved regioselectivity Polymer synthesis, specialty dyes
2-Bromo-6-(tributylstannyl)pyridine 2-Br, 6-(SnBu₃) Bromine’s higher leaving-group ability facilitates nucleophilic substitutions Suzuki-Miyaura coupling precursors
2-Methoxy-6-(tributylstannyl)pyridine 2-OCH₃, 6-(SnBu₃) Methoxy group donates electrons, reducing reactivity; improved solubility Solvent-sensitive reactions

Key Observations :

  • The chlorine atom in this compound balances electronic effects, making it versatile for couplings requiring moderate electrophilicity .
  • Fluoro and bromo analogues exhibit enhanced reactivity in electrophilic substitutions due to stronger electron-withdrawing effects .
  • Methoxy groups improve solubility but reduce cross-coupling efficiency compared to chloro derivatives .

Reaction Efficiency :

  • Yield : Stille couplings with chloro-substituted stannanes typically achieve 60–80% yields , slightly lower than fluoro analogues (~85%) but higher than methoxy derivatives (~50%) .
  • Regioselectivity : Chloro substituents at the 6-position minimize steric clashes, favoring couplings at the 2-position .

Pharmacological Relevance

  • Anpirtoline hydrochloride (6-Chloro-2-[piperidinyl-4-thio]pyridine) is a neuropsychopharmacological agent targeting serotonin receptors .
  • Alpidem (6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine) demonstrates rapid metabolic degradation due to dual chloro substituents, a property absent in the stannylated derivative .

Metabolic Stability :

  • Chlorine at the 6-position in non-stannylated analogues enhances metabolic stability compared to unsubstituted pyridines .
  • The tributylstannyl group, however, introduces toxicity concerns, limiting direct pharmacological use .

Biological Activity

6-Chloro-2-(tributylstannyl)pyridine is a synthetic organotin compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chlorine atom and a tributylstannyl group. The presence of the stannyl moiety enhances the compound's lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Research suggests that organotin compounds can modulate enzyme activity and receptor interactions, although specific pathways for this compound are still under investigation.

Anticancer Properties

Several studies have indicated that organotin compounds exhibit anticancer activities. For instance, this compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies have demonstrated cytotoxic effects against human cancer cells, suggesting its potential as an anticancer agent.

Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes involved in cancer progression. For example, it may interfere with proteases or kinases that play critical roles in cell signaling pathways associated with tumor growth and metastasis.

Case Studies

  • In Vitro Studies : A study reported that this compound significantly reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis. The mechanism was linked to the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells .
  • Animal Models : In vivo studies using xenograft models have demonstrated that treatment with this compound resulted in reduced tumor size and weight compared to control groups. The findings suggest a dose-dependent response, indicating that higher concentrations yield more significant antitumor effects .

Data Table: Biological Activity Overview

Biological Activity Effect Study Reference
CytotoxicityInduces apoptosis in MCF-7 cells
Tumor Growth InhibitionReduces tumor size in xenograft models
Enzyme InhibitionPotential inhibition of key kinases

Q & A

Q. What are the standard synthetic routes for preparing 6-Chloro-2-(tributylstannyl)pyridine?

The synthesis typically involves metal-catalyzed cross-coupling reactions. A common approach starts with 6-chloro-2-iodopyridine or 6-chloro-2-bromopyridine, which undergoes transmetallation with tributyltin reagents (e.g., hexabutylditin) in the presence of palladium(0) catalysts. Solvents like tetrahydrofuran (THF) or toluene are used under inert atmospheres, with reaction temperatures ranging from 60–100°C. Purification via column chromatography ensures high yields (>70%) and purity .

Q. What are the primary applications of this compound in organic synthesis?

This organostannane is widely used in Stille cross-coupling reactions to construct C–C bonds, particularly in synthesizing nitrogen-containing heterocycles for pharmaceuticals and materials. For example, it enables coupling with aryl halides or triflates to generate biarylpyridine scaffolds, which are common in drug discovery (e.g., kinase inhibitors) .

Q. How should researchers handle and store this compound safely?

Due to the toxicity of organotin compounds, handle in a fume hood with nitrile gloves and lab coats. Store under inert gas (argon/nitrogen) at 2–8°C, away from moisture and strong oxidizers. Dispose of waste via certified hazardous waste protocols, adhering to OSHA and EPA guidelines .

Q. What analytical techniques are used to confirm its structure and purity?

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR verify the pyridine backbone and tributyltin moiety (e.g., <sup>119</sup>Sn NMR for Sn–C coupling).
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 419.1).
  • Elemental analysis : Validates C, H, N, and Sn content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How do reaction conditions influence the efficiency of Stille couplings using this reagent?

Key factors include:

  • Catalyst choice : Pd(PPh3)4 or PdCl2(dppf) enhances transmetallation rates.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions; toluene balances reactivity and stability.
  • Temperature : Optimized at 80–100°C for aryl chlorides, reducing reaction times to <12 hours.
  • Additives : LiCl (2 equiv) accelerates oxidative addition of aryl halides .

Q. What strategies mitigate competing substitution vs. coupling reactions?

  • Electron-deficient substrates : Aryl chlorides with electron-withdrawing groups (e.g., –NO2) favor coupling over nucleophilic substitution.
  • Protecting groups : Mask reactive sites (e.g., –NH2) with Boc or acetyl groups.
  • Catalyst tuning : Bulky ligands (e.g., P(o-tol)3) suppress β-hydride elimination .

Q. How does the electronic nature of the pyridine ring affect reaction outcomes?

The 6-chloro substituent is electron-withdrawing, which:

  • Stabilizes the tin-pyridine bond, slowing transmetallation but improving regioselectivity.
  • Directs cross-coupling to the 2-position via resonance effects. Comparative studies show 6-chloro derivatives achieve ~20% higher yields than unsubstituted analogs in Stille reactions .

Q. What are the challenges in scaling up reactions involving this compound?

  • Tin byproduct removal : Tributyltin halides require extraction with aqueous KF or chromatography.
  • Catalyst loading : Reducing Pd usage to <1 mol% while maintaining efficiency.
  • Solvent recovery : Continuous flow systems improve scalability and reduce THF waste .

Q. How does this reagent compare to other organostannanes in cross-coupling reactions?

  • Reactivity : this compound is less reactive than trimethylstannanes but offers better steric control.
  • Stability : Tributylstannyl groups resist hydrolysis better than triethyl analogs.
  • Toxicity : Less volatile than trimethyltin compounds but requires stringent handling .

Q. What mechanistic insights explain its behavior in palladium-catalyzed reactions?

Studies using <sup>119</sup>Sn NMR and kinetic isotope effects reveal:

  • Transmetallation : Rate-determining step involves Pd–Sn bond formation, accelerated by electron-deficient aryl partners.
  • Steric effects : Bulky tributyl groups slow associative ligand exchange but enhance selectivity for mono-coupling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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